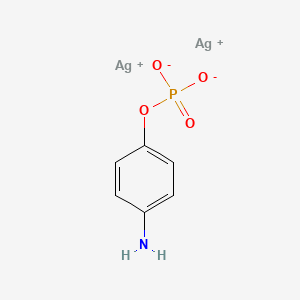

4-Aminophenylphosphate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

72962-65-3 |

|---|---|

Molecular Formula |

C6H6Ag2NO4P |

Molecular Weight |

402.83 g/mol |

IUPAC Name |

disilver;(4-aminophenyl) phosphate |

InChI |

InChI=1S/C6H8NO4P.2Ag/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |

InChI Key |

LDVDEPDIOSXHLX-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Ag+].[Ag+] |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Ag+].[Ag+] |

Synonyms |

4-aminophenylphosphate 4-aminophenylphosphate, monosilver salt PNPP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for 4-Aminophenylphosphate

The synthesis of this compound can be approached through several established routes, primarily involving the phosphorylation of a 4-aminophenol (B1666318) precursor or the use of a protected starting material where the amino group is masked.

Phosphorylation Strategies and Reaction Optimization

The direct phosphorylation of 4-aminophenol is a primary route for synthesizing 4-APP. However, because 4-aminophenol contains two reactive sites—the hydroxyl (-OH) and amino (-NH₂) groups—selective phosphorylation of the hydroxyl group is required. This is often challenging as the amino group is also nucleophilic.

A more controlled and widely used strategy involves the phosphorylation of 4-nitrophenol (B140041), where the nitro group (-NO₂) acts as a precursor to the amine. This two-step process includes:

Phosphorylation of 4-nitrophenol : 4-Nitrophenol is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), to form 4-nitrophenyl phosphate (B84403). nih.gov The reaction is typically performed in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

Reduction of the Nitro Group : The resulting 4-nitrophenyl phosphate is then subjected to a reduction reaction to convert the nitro group to the desired amino group. A common method for this transformation is catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum under a hydrogen atmosphere. appliedcatalysts.comunive.it This approach effectively circumvents the issue of competing reactivity between the hydroxyl and amino groups.

Optimization of these reactions involves careful control of parameters such as temperature, pressure (for hydrogenation), catalyst selection, and solvent systems to maximize yield and purity. thalesnano.comscale-up.com

Protection and Deprotection Group Chemistry in Synthesis

In the context of 4-APP synthesis, the nitro group in 4-nitrophenol can be considered a "masked" form of the amino group, serving as an effective protecting group. This strategy is a cornerstone of its synthesis, preventing undesired side reactions at the nitrogen atom during the phosphorylation step. The deprotection step is the final reduction of the nitro group to an amine.

In more complex syntheses involving 4-APP as a building block, the amino group itself may require protection to allow for selective modification at another part of the molecule. Standard amino protecting groups, such as tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc), can be employed. These groups are introduced via acylation and can be removed under specific conditions (acid for Boc, base for Fmoc), offering orthogonal protection strategies essential in multi-step organic synthesis.

For instance, a patent describes a process for preparing 4-amino-3-nitrophenol (B127093) where the amino group of p-aminophenol is first acetylated for protection before a nitration step is carried out. google.com A similar protection-deprotection logic is applied in the synthesis of various functionalized aryl phosphates. researchgate.net

Scale-Up Considerations for Laboratory Synthesis

Translating a small-scale laboratory synthesis of 4-APP to a larger scale introduces several challenges that must be addressed to ensure safety, efficiency, and consistency. reddit.comnumberanalytics.com

Key considerations include:

Heat Transfer : Phosphorylation and especially catalytic hydrogenation are often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, causing side reactions or creating safety hazards. scale-up.compatsnap.com Reactor design must account for efficient heat exchange.

Mass Transfer : In heterogeneous reactions like catalytic hydrogenation, efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical. catalysis.blog As reactor volume increases, achieving uniform mixing and preventing catalyst settling or deactivation becomes more challenging. catalysis.blog

Catalyst Handling and Recovery : On a larger scale, the handling of pyrophoric catalysts like Pd/C requires stringent safety protocols. Efficient recovery and potential reuse of the precious metal catalyst are also important economic considerations.

Process Control : Maintaining precise control over reaction parameters such as temperature, pressure, and reagent addition rates is more complex at a larger scale. patsnap.comcatalysis.blog Automated reactor systems can help manage these variables effectively. scale-up.com Flow chemistry setups, which offer superior control over reaction conditions, are increasingly used for scaling up hydrogenation reactions safely and efficiently in a laboratory environment. thalesnano.com

Synthesis of Chemically Modified this compound Analogues

The functional versatility of 4-APP allows for its chemical modification to create specialized analogues for various research applications, including bioconjugation and the development of mechanistic probes.

Amino Group Functionalization for Bioconjugation and Probes

The primary amino group of 4-APP is a prime target for chemical modification. Functionalization at this site can be used to attach the molecule to surfaces or link it to other biomolecules.

A significant application is the conversion of the amino group into a diazonium salt. This is achieved through a diazotization reaction, typically using sodium nitrite (B80452) (NaNO₂) and a strong acid. researchgate.net The resulting diazonium derivative is highly reactive and can be used to covalently attach the aminophenylphosphate moiety to surfaces like glassy carbon electrodes, a process known as electrografting. researchgate.net This surface modification is used to create platforms for electrochemical biosensors and to study catalytic reactions.

Another functionalization method is acetylation, which converts the amino group to an amide. This has been demonstrated in the synthesis of an acetylamino derivative from a substituted this compound. researchgate.net Such modifications can alter the molecule's electronic properties and steric profile for specific probing applications.

| Functionalization Method | Reagents | Resulting Group | Application | Reference |

|---|---|---|---|---|

| Diazotization & Electrografting | NaNO₂, H₂SO₄ | Aryl-surface covalent bond | Electrode surface modification, biosensors | researchgate.net |

| Acetylation | Acetic Anhydride or Acetyl Chloride | Acetylamino (-NHCOCH₃) | Synthesis of functionalized phosphate derivatives | researchgate.net |

Phosphate Moiety Modifications for Mechanistic Probes

The phosphate group of 4-APP can also be modified to create analogues that serve as mechanistic probes. One approach is the synthesis of phosphate diesters. Starting from a dichlorophosphate (B8581778) precursor, such as (4-NO₂-2,6-ⁱPr₂C₆H₂O)P(O)Cl₂, sequential reactions can introduce a second, different substituent to the phosphorus atom, yielding a phosphate diester. researchgate.net This allows for the creation of a library of analogues with varied steric and electronic properties at the phosphate center.

Furthermore, the phosphate group itself can act as a binding or chelation site. For example, the phosphate moieties of 4-APP have been used to functionalize gold nanoparticles. These modified nanoparticles can then interact with specific metal ions, which can be used as a probing mechanism in colorimetric assays for enzyme activity. mdpi.com This demonstrates how the inherent properties of the phosphate group can be leveraged for the design of novel analytical tools.

Regioselective Synthesis of Substituted Aryl Phosphate Derivatives

Regioselective synthesis is critical for creating specific isomers of substituted this compound, ensuring that functional groups are placed at the desired positions on the aromatic ring. This control is paramount for predictable chemical behavior and biological activity.

A notable strategy involves a multi-step process beginning with a precursor molecule where the positions for substitution are sterically or electronically directed. For instance, the synthesis of 2,6-diisopropyl-4-aminophenylphosphate, a substituted derivative, is achieved in two main stages. researchgate.net The process starts with 2,6-diisopropyl-4-nitrophenol. researchgate.net The bulky isopropyl groups at the ortho positions (2 and 6) sterically hinder the adjacent sites, directing the subsequent phosphorylation reaction exclusively to the hydroxyl group. This ensures the phosphate group is added at the desired location. Following phosphorylation, the nitro group at the para position (4) is chemically reduced to form the final amino group, yielding the target molecule. researchgate.net

Another key area of research involves the chemical derivatization of the amino group on the this compound molecule for specific applications. One such application is the electrochemical grafting of the molecule onto surfaces like glassy carbon electrodes. nih.govmdpi.comsemanticscholar.org This is achieved through the in situ generation of a diazonium salt from the amine. mdpi.comsemanticscholar.org The amino group of this compound is reacted with reagents like sodium nitrite and an acid to form a highly reactive diazonium cation. mdpi.comsemanticscholar.org This intermediate then readily attaches to the electrode surface. semanticscholar.org This method is efficient as it bypasses the need to isolate and purify the diazonium salt, which can often be unstable. researchgate.net

Table 1: Synthetic Strategies for this compound Derivatives

| Strategy | Starting Material | Key Reagents | Target Functionality | Research Application |

|---|

| Regioselective Phosphorylation & Reduction | 2,6-diisopropyl-4-nitrophenol | 1. Phosphorylating agent (e.g., POCl₃) 2. Reducing agent | Synthesis of sterically hindered aryl phosphates | Creating specific molecular probes or enzyme substrates | | ***In Situ* Diazotization** | this compound | Sodium nitrite (NaNO₂), Acid (e.g., H₂SO₄) | Derivatization of the amino group | Surface modification and functionalization of materials |

Purification and Isolation Techniques for Research-Grade this compound

The isolation and purification of this compound and its derivatives are crucial for ensuring the reliability and reproducibility of experimental results. High-purity compounds, often designated as "research-grade" or "molecular biology grade," are essential. gbiosciences.com Crystallization is a primary and highly effective method for purifying these organophosphate compounds.

Detailed research on 2,6-diisopropyl-4-aminophenylphosphate demonstrates the efficacy of crystallization. The crude product can be purified by crystallization from methanol (B129727), which yields a specific crystalline form, or polymorph. researchgate.net Further investigation has shown that this compound can form several different pseudo-polymorphic structures depending on the purification conditions. researchgate.net For example, the initial polymorph isolated from methanol contains solvent molecules within its crystal lattice. researchgate.net

The precise control over the purification process can lead to the isolation of distinct crystal forms. This is achieved by altering solvents or post-crystallization treatments. Soaking the crystals in different solvents, such as dimethylformamide (DMF) or water, or applying a vacuum to remove solvent molecules from the crystal lattice can lead to inter-convertible polymorphic forms. researchgate.net This highlights the sophisticated level of control that can be exerted during purification to achieve a well-defined, high-purity solid material. Recrystallization from an acetone/water mixture is another documented method for purifying related aryl phosphates like 4-nitrophenyl phosphate.

The purity of the final product is typically assessed using a combination of analytical techniques. Thin-layer chromatography (TLC) is a common method for qualitative purity assessment. ua.es For more rigorous quantitative analysis and structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H-NMR and ³¹P-NMR) and mass spectrometry are employed. mdpi.comsemanticscholar.org

Table 2: Purification and Characterization of a Substituted this compound Derivative

| Technique | Purpose | Details | Result |

|---|---|---|---|

| Crystallization | Primary Purification | Crystallization of crude 2,6-diisopropyl-4-aminophenylphosphate from methanol. researchgate.net | Isolation of a high-purity crystalline polymorph. |

| Solvent Soaking | Polymorph Control | Soaking of single crystals in alternative solvents (e.g., DMF, water). researchgate.net | Transformation into new, distinct pseudo-polymorphic structures. |

| Evacuation | Polymorph Control | Removal of solvent molecules from the crystal lattice under vacuum. researchgate.net | Conversion to a desolvated polymorphic form. |

| Thin-Layer Chromatography (TLC) | Purity Analysis | Used to separate the compound from impurities. ua.es | Confirmation of compound purity (e.g., ≥98.0%). |

| Nuclear Magnetic Resonance (NMR) | Structural & Purity Analysis | ¹H-NMR and ³¹P-NMR are used for structural verification and quantitative purity assessment. mdpi.com | Provides detailed structural information and quantitative purity data. |

Enzymatic Hydrolysis and Mechanistic Biochemistry

Substrate Specificity and Kinetic Characterization with Phosphatases

The enzymatic hydrolysis of 4-Aminophenylphosphate (4-APP), also known as p-Aminophenyl phosphate (B84403) (pAPP), is a key process in various biochemical assays. biosynth.comresearcher.life Phosphatases, a class of enzymes that catalyze the removal of phosphate groups from substrates, readily act on 4-APP. biosynth.comresearchgate.net The efficiency and specificity of this hydrolysis are central to its application.

Michaelis-Menten Kinetic Analysis with Alkaline Phosphatase (ALP)

The interaction between this compound and Alkaline Phosphatase (ALP) is a well-studied example of enzyme kinetics that can be described by the Michaelis-Menten model. nih.govdntb.gov.ua This model relates the initial reaction rate (V₀) to the substrate concentration ([S]). The key parameters derived from this analysis are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. For the hydrolysis of this compound by ALP, a Kₘ value of 56 µM has been reported in a 0.10 M Tris buffer at pH 9.0. nih.gov Another study reported Kₘ values in the range of 25 µM to 1 mM. nih.gov These values indicate a high affinity of ALP for 4-APP. The catalytic efficiency of the enzyme is often expressed as the kcat/Kₘ ratio, where kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The enzymatic activity of ALP on 4-APP can be influenced by various factors. For instance, the presence of inhibitors can alter the kinetic parameters. One study noted that in metal-contaminated soil, cadmium (Cd) inhibits alkaline phosphatase activity, and this inhibition is enhanced by temperature, leading to an increase in Kₘ values. wikipedia.org

Interactive Table: Michaelis-Menten Constants for this compound with Alkaline Phosphatase

| Buffer Condition | pH | Kₘ (µM) | Reference |

|---|---|---|---|

| 0.10 M Tris buffer | 9.0 | 56 | nih.gov |

Comparative Enzymatic Hydrolysis Kinetics with Other Aryl Phosphates

The rate of enzymatic hydrolysis of this compound is often compared with that of other aryl phosphates to understand substrate specificity and the influence of substituent groups on the phenyl ring.

A commonly used comparative substrate is p-nitrophenyl phosphate (pNPP). nih.govresearchgate.net Studies have shown that the Michaelis constant (Kₘ) for this compound (56 µM) is lower than that for p-nitrophenyl phosphate (82 µM) under similar conditions, suggesting a higher affinity of alkaline phosphatase for 4-APP. nih.gov The lower Kₘ value for 4-APP contributes to its effectiveness in assays, particularly in electrochemical detection methods where it requires lower detection potentials and yields higher signals compared to other substrates like ascorbic acid 2-phosphate. tandfonline.comresearchgate.net

The nature of the substituent on the aryl phosphate plays a significant role in the rate of hydrolysis. Electrophilic substitution on the aromatic ring has been shown to lower the reaction velocity of hydrolysis by human acid phosphatases. nih.govkarger.com For protein-tyrosine phosphatases (PTPases), O-arylphosphorothioates are hydrolyzed much slower than their corresponding O-aryl phosphates. stanford.edu For instance, the kcat for the Yersinia PTPase-catalyzed hydrolysis of pNPP was 345 s⁻¹, whereas for its thio-analog, pNPP(S), it was only 0.07 s⁻¹. stanford.edu

In another comparison, the hydrolysis rate of 4-cyano-phenyl phosphate is slower than that of 4-nitrophenyl phosphate but faster than that of phenyl phosphate. This is attributed to the electron-withdrawing nature of the substituent groups, which affects the pKa of the leaving group. The nitro group in pNPP lowers the phenolic pKa to 7.14, making it a better leaving group than the cyano analogue (pKa 7.95).

Interactive Table: Comparative Kinetics of Aryl Phosphate Hydrolysis

| Substrate | Enzyme | Kₘ (µM) | Relative Hydrolysis Rate | Reference |

|---|---|---|---|---|

| This compound | Alkaline Phosphatase | 56 | - | nih.gov |

| p-Nitrophenyl phosphate | Alkaline Phosphatase | 82 | Slower than 4-APP | nih.gov |

| Phenyl phosphate | CT Acylphosphatase | - | Slower than 4-cyano-phenyl phosphate | |

| 4-Cyano-phenyl phosphate | CT Acylphosphatase | - | Slower than 4-nitrophenyl phosphate |

Influence of pH and Ionic Strength on Enzymatic Reaction Rates

The rate of enzymatic hydrolysis of this compound is significantly influenced by the pH and ionic strength of the reaction medium.

pH: Alkaline phosphatase, as its name suggests, exhibits optimal activity at alkaline pH. wikipedia.orgubc.ca Studies have shown that the activity of ALP increases substantially as the pH is raised from 7.0 to 9.0. ubc.ca For the hydrolysis of p-nitrophenyl phosphate, a related substrate, both Vₘₐₓ and Kₘ were found to increase with increasing pH, suggesting a possible conformational change in the enzyme's active site or an alteration in the ionization state of key catalytic residues. ubc.ca The optimal pH for ALP activity is generally around 10. ukessays.com However, the specific optimal pH can vary depending on the substrate and the source of the enzyme. karger.comresearchgate.net For instance, the hydrolysis of phenyl phosphate by different tissue preparations shows a narrow pH optimum around 4.25 when catalyzed by acid phosphatases. karger.com

Ionic Strength: The ionic strength of the buffer can also affect enzyme activity. While specific detailed studies on the effect of ionic strength on 4-APP hydrolysis are not abundant in the provided results, it is known that factors like the type of buffer can influence the activity and specificity of intestinal alkaline phosphatase. skemman.is For example, buffers containing Tris can act as phosphate acceptors, which may affect the measured reaction rates. researchgate.net The catalytic activity of some enzymes, like hen egg white lysozyme, has been shown to be increasingly susceptible to the ionic strength of the medium. researchgate.net

Molecular Mechanisms of Enzymatic Catalysis

The enzymatic hydrolysis of this compound by phosphatases involves specific interactions within the enzyme's active site and proceeds through a series of well-defined catalytic steps.

Elucidation of Active Site Interactions and Binding Modes

The active site of alkaline phosphatase is a highly organized environment containing metal ions and specific amino acid residues that are crucial for substrate binding and catalysis. wikipedia.orgnih.gov The active site of E. coli alkaline phosphatase, a well-studied model, contains two zinc ions (Zn²⁺) and one magnesium ion (Mg²⁺). wikipedia.orgopenbiochemistryjournal.com These metal ions play a critical role in the catalytic mechanism. openbiochemistryjournal.com

The two zinc ions are directly involved in catalysis by coordinating with the phosphate group of the substrate. openbiochemistryjournal.com One zinc ion activates the serine nucleophile (Ser102), while both zinc ions help to stabilize the negative charge of the phosphate moiety during the reaction. nih.govopenbiochemistryjournal.com The magnesium ion is thought to stabilize the structure of the active site and may participate in the deprotonation of the nucleophilic serine. skemman.isopenbiochemistryjournal.com

The binding of the phosphate group to the active site induces only minor conformational changes in the enzyme, suggesting that alkaline phosphatase is an almost "perfect" enzyme, with a pre-organized active site ready for catalysis. researchgate.netnih.gov The interactions within the active site are complex, involving a network of residues. For example, in E. coli ALP, residues such as D101, R166, D153, K328, and E322 form an interconnected functional network. elifesciences.org R166, in particular, interacts with the non-bridging phosphoryl oxygen atoms, and its function is enhanced by the neighboring aspartate residues D101 and D153. elifesciences.org

Identification of Catalytic Intermediates in Phosphate Cleavage

The hydrolysis of phosphate monoesters like this compound by alkaline phosphatase proceeds via a double-displacement mechanism, which involves the formation of a covalent phospho-enzyme intermediate. pnas.orgnih.gov

The catalytic cycle can be summarized in the following steps:

Formation of the Enzyme-Substrate Complex: The substrate, 4-APP, binds to the active site of the enzyme.

Nucleophilic Attack and Formation of the Phospho-Enzyme Intermediate: The active site serine residue (Ser102), activated by a zinc ion, acts as a nucleophile and attacks the phosphorus atom of the substrate. This leads to the cleavage of the P-O bond, releasing the alcohol product (4-aminophenol) and forming a covalent phosphoryl-enzyme intermediate (E-P). nih.govnih.gov

Hydrolysis of the Phospho-Enzyme Intermediate: A water molecule, activated by a zinc ion, acts as a nucleophile and attacks the phosphorus atom of the E-P intermediate. This hydrolyzes the intermediate, releasing inorganic phosphate (Pi) and regenerating the free enzyme, ready for another catalytic cycle. nih.govopenbiochemistryjournal.com

Role of Metal Ions in Phosphate Ester Hydrolysis by Metallophosphatases

Metallophosphatases, a class of enzymes that includes the well-studied alkaline phosphatase from Escherichia coli, are critically dependent on metal ions for their catalytic activity. nih.gov These enzymes typically contain a bimetallic active site, often consisting of two zinc ions (Zn²⁺) and sometimes a third metal ion, such as magnesium (Mg²⁺), which are essential for the hydrolysis of phosphate esters like this compound. frontiersin.orgnih.govajol.info

The two zinc ions in the active site of alkaline phosphatase are in close proximity and play distinct but cooperative roles. nih.gov One Zn²⁺ ion is thought to coordinate with the ester oxygen of the substrate, thereby activating the leaving group (4-aminophenol) during the phosphorylation of a key serine residue in the enzyme's active site. nih.gov The second Zn²⁺ ion appears to coordinate the ester oxygen of the resulting seryl phosphate intermediate, facilitating the subsequent hydrolysis step where a water molecule, activated by one of the zinc ions, acts as a nucleophile. nih.govebi.ac.uk This dual metal ion mechanism significantly lowers the activation energy of the hydrolysis reaction.

Magnesium ions, while not always directly involved in the catalytic step, play a crucial modulatory role. ajol.info In human placental alkaline phosphatase, Mg²⁺ has been shown to have a slow-activating effect and can protect the enzyme from inhibition by high concentrations of Zn²⁺. nih.gov It is believed that Mg²⁺ helps maintain the optimal geometry of the active site for catalysis. ajol.infonih.gov The presence and concentration of these metal ions can, therefore, significantly influence the rate of this compound hydrolysis. For instance, in studies on alkaline phosphatase from Agba River water, increasing concentrations of both Zn²⁺ and Mg²⁺ led to an increase in the maximum reaction velocity (Vmax) and a decrease in the Michaelis constant (Km), indicating enhanced enzyme activity and affinity for the substrate. ajol.info

Inhibitor Studies and Enzymatic Modulation

The use of this compound as a substrate is instrumental in the study of enzyme inhibitors, particularly for phosphatases. By monitoring the rate of 4-aminophenol (B1666318) production from 4-APP, researchers can effectively screen for and characterize the inhibitory potential of various compounds. nih.gov

Development of Inhibitors Targeting this compound-Utilizing Enzymes

The development of specific inhibitors for phosphatases is a significant area of pharmaceutical research. For example, Protein Tyrosine Phosphatase 1B (PTP1B) is a therapeutic target for type 2 diabetes and obesity, and numerous studies have focused on discovering its inhibitors. nih.gov Using this compound as a substrate in a colorimetric assay, researchers have been able to identify and quantify the inhibitory activity of various compounds against PTP1B. nih.gov

Another important enzyme is Tartrate-Resistant Acid Phosphatase (TRAP), particularly isoform 5b, which is a marker for bone resorption. nih.gov Studies have utilized substrates like this compound to investigate inhibitors of TRAP. For instance, heparin has been identified as an inhibitor of TRAP isoform 5a, which helps to increase the specificity of assays for the clinically relevant isoform 5b. nih.gov Polyphosphates of varying chain lengths have also been shown to inhibit the phosphatase activity of recombinant human TRAP (rh-TRAP), with longer chains exhibiting stronger inhibition. plos.org

Below is a table summarizing the findings of a study on PTP1B inhibitors using a this compound-based assay. nih.gov

| Inhibitor | Target Enzyme | IC50 (µM) |

| 6-chloro-3-formyl-7-methylchromone | PTP1B | 10 |

| Betulinic acid | PTP1B | 13 |

| Ursolic acid | PTP1B | 9 |

| Sodium orthovanadate | PTP1B | 1.1 |

Mechanistic Investigations of Enzyme Inhibition

Understanding the mechanism by which inhibitors act is crucial for drug development. Inhibition can be reversible or irreversible. Reversible inhibitors can be further classified as competitive, non-competitive, or mixed, depending on whether they bind to the enzyme's active site, an allosteric site, or both. mdpi.com

In the context of enzymes that hydrolyze this compound, various inhibitory mechanisms have been explored. For instance, in the case of PTP1B, inhibitors have been designed to target the active site, allosteric sites, or even the mRNA of the enzyme. mdpi.com Trodusquemine, for example, is a non-competitive inhibitor that binds to an allosteric site on PTP1B. mdpi.com

The inhibition of TRAP by protoporphyrin IX and hemin (B1673052) has been shown to occur at the level of gene transcription, representing a different mode of enzymatic modulation. nih.gov In the case of acid phosphatases, tartrate is a well-known inhibitor that is often used to differentiate between prostatic acid phosphatase and other forms of the enzyme. sigmaaldrich.com EDTA has also been shown to inhibit tartrate-resistant acid phosphatase, likely by chelating the essential metal ions in the active site. mdpi.com

Enzymatic Conversion in Coupled Reaction Systems

The enzymatic conversion of this compound to 4-aminophenol is frequently employed as the initial step in coupled reaction systems for various analytical applications. The electroactive nature of the 4-aminophenol product makes it particularly suitable for electrochemical detection methods. researcher.life

A prominent example is its use in electrochemical immunosensors, often as an alternative to ELISA. mdpi.comnih.gov In these systems, an antibody is conjugated to an enzyme like alkaline phosphatase. After the binding of the target antigen, the addition of this compound leads to the enzymatic generation of 4-aminophenol, which can then be detected electrochemically. researcher.life

Beyond standard immunoassays, the hydrolysis of this compound has been integrated into more advanced detection platforms. One such system utilizes quantum dots (QDs). nih.gov In this setup, an electrode modified with QDs can facilitate the oxidation of 4-aminophenol under illumination, generating a measurable photocurrent. The enzymatic reaction of alkaline phosphatase with this compound thus modulates this photocurrent, allowing for the sensitive detection of the enzyme's activity or the presence of its inhibitors. nih.gov

Another innovative coupled system involves the use of nucleoside phosphorylase and xanthine (B1682287) oxidase. In this multi-enzyme cascade, the inorganic phosphate released from the hydrolysis of this compound by a phosphatase reacts with inosine (B1671953) in the presence of nucleoside phosphorylase to produce hypoxanthine (B114508). The hypoxanthine is then oxidized by xanthine oxidase to uric acid, which can be measured spectrophotometrically. nih.gov This coupled assay provides a highly sensitive method for quantifying phosphate-liberating enzymes.

Furthermore, the product 4-aminophenol can be used to trigger subsequent chemical reactions for signal generation. For instance, it has been shown to react with other molecules to form fluorescent nanoparticles, providing a basis for fluorescence-based immunoassays. mdpi.com

Advanced Analytical Methodologies and Biosensor Development

Electrochemical Sensing Platforms Utilizing 4-Aminophenylphosphate

Electrochemical biosensors offer significant advantages, including high sensitivity, rapid response times, and potential for miniaturization. mdpi.com 4-APP is a favored substrate in these systems because it is electrochemically inactive in its phosphorylated state, while its enzymatic product, 4-AP, is readily oxidized at low potentials, minimizing background interference and improving the signal-to-noise ratio. mdpi.comresearcher.life This characteristic is fundamental to its application in various electrochemical detection principles.

Amperometric and voltammetric techniques are the cornerstones of electrochemical detection using 4-APP. In these methods, an enzyme label, typically alkaline phosphatase (ALP), catalyzes the hydrolysis of 4-APP to 4-AP. researchgate.netresearchgate.net The generated 4-AP is then electrochemically oxidized at an electrode surface, producing a measurable current that is proportional to the concentration of the analyte. nih.govresearchgate.net

Amperometry involves applying a constant optimal potential to the working electrode and measuring the resulting current over time. The oxidation potential for 4-AP is relatively low, which is advantageous as it reduces potential interference from other species in a sample matrix. researcher.lifecapes.gov.br For instance, on a platinum electrode, the oxidation potential of 4-AP has been determined to be +0.14 V versus an Ag/AgCl reference electrode. researchgate.net

Voltammetry , on the other hand, involves scanning a range of potentials and measuring the corresponding current. Techniques like linear sweep voltammetry (LSV), cyclic voltammetry (CV), and differential pulse voltammetry (DPV) are used to characterize the electrochemical behavior of 4-AP and to quantify it. researcher.liferesearchgate.net LSV studies have shown that the 4-AP/4-APP system provides a clear signal at optimal working potentials between +200 mV and +400 mV across various electrode materials, including platinum, gold, and glassy carbon. tandfonline.com DPV, in particular, offers enhanced sensitivity by minimizing background charging currents, resulting in well-defined peaks for 4-AP oxidation and detection limits as low as 0.48 pg/mL for certain analytes. researcher.life The electrochemical oxidation of 4-AP involves its conversion to 4-quinoneimine (4-QI). nih.govresearchgate.net

A comparative study using different electrode materials highlighted the superior performance of 4-APP compared to other substrates like ascorbic acid 2-phosphate (AAP). researchgate.nettandfonline.com At platinum, gold, glassy carbon, and screen-printed electrodes, 4-AP consistently required lower detection potentials and produced significantly higher signals than the product of AAP, ascorbic acid. researchgate.nettandfonline.com

| Electrode Material | Optimal Potential for 4-AP Detection (vs. Ag/AgCl) | Technique | Reference |

| Platinum (Pt) Wire | +0.14 V | Amperometry | researchgate.net |

| Gold (Au) | +200 mV to +400 mV | Linear Sweep Voltammetry | tandfonline.com |

| Glassy Carbon (GCE) | +200 mV to +400 mV | Linear Sweep Voltammetry | tandfonline.com |

| Screen-Printed Carbon (SPE) | +200 mV to +400 mV | Linear Sweep Voltammetry | tandfonline.com |

| Indium Tin Oxide (ITO) | < +0.4 V | Cyclic Voltammetry | researchgate.net |

| Quantum Dot-modified Gold | +200 mV | Photocurrent Measurement | nih.gov |

The performance of an electrochemical biosensor is critically dependent on the design and functionalization of the electrode surface. The goal is to create a stable and biocompatible interface that facilitates efficient capture of the target analyte and subsequent enzymatic reaction. Various materials and methods are employed to modify electrodes for use in 4-APP-based assays.

Common strategies involve the immobilization of capture molecules, such as antibodies or antigens, onto the electrode surface. biosynth.comsci-hub.se This can be achieved through several methods:

Self-Assembled Monolayers (SAMs): Thiol-based chemistry is frequently used to form SAMs on gold electrodes. acs.orgnih.gov For instance, a mixed SAM of mercaptododecanoic acid and mercaptoundecanol can be used to create a surface that reduces non-specific background currents while allowing for the attachment of other functional layers. nih.gov

Polymer Coatings: Chitosan, a biocompatible polymer, can be electrodeposited onto electrode surfaces, such as platinum wires, to provide a matrix for immobilizing antibodies. researchgate.net

Nanomaterials: Gold nanoparticles (AuNPs) are often used to enhance the surface area and conductivity of electrodes. mdpi.comnih.gov They can be functionalized with capture probes and other molecules. In one design, AuNPs decorated a screen-printed carbon electrode modified with mercaptopropionic acid and thiol-functionalized polyethylene (B3416737) glycol. mdpi.com

Direct Covalent Attachment: On materials like indium tin oxide (ITO), surfaces can be amine-functionalized using phosphonic acid chemistry. researchgate.net Carboxylated single-walled carbon nanotubes can then be covalently attached to these amine groups, creating a surface with high electrocatalytic activity for 4-AP oxidation. researchgate.net

| Electrode Modification Strategy | Purpose | Target Analyte Example | Reference |

| Thiol-Gold Self-Assembly | Immobilization of oligonucleotide capture probes | Viral DNA | acs.org |

| Ferrocenyl-tethered Dendrimer on ITO | Facilitate electro-oxidation of 4-AP | Mouse IgG | capes.gov.br |

| Mixed SAM on Gold Electrode | Decrease background current, facilitate 4-AP oxidation | Mouse IgG | nih.gov |

| Chitosan Electrodeposition on Platinum | Immobilization of capture antibody | Estradiol | researchgate.net |

| Carboxylated SWCNTs on ITO | Enhance electrocatalytic oxidation of 4-AP | Mouse IgG | researchgate.net |

To achieve exceptionally low detection limits, signal amplification beyond the primary enzymatic turnover is often necessary. Redox cycling is a powerful technique that dramatically enhances the electrochemical signal generated from the 4-AP product. nih.govcapes.gov.br This process involves the repeated oxidation and reduction of the 4-AP/4-quinoneimine (QI) couple, allowing a single molecule of 4-AP to contribute multiple electrons to the measured current. researchgate.net

The general mechanism proceeds as follows:

Alkaline phosphatase (ALP) hydrolyzes 4-APP to produce 4-AP. capes.gov.br

The 4-AP is electrochemically oxidized at the electrode surface to 4-quinoneimine (QI). nih.govcapes.gov.br

A reducing agent present in the solution chemically reduces the QI back to 4-AP. nih.govcapes.gov.br

The regenerated 4-AP is then available for re-oxidation at the electrode, completing the cycle. nih.gov

This cycling process can be repeated many times, leading to a significant amplification of the amperometric signal. The choice of the reducing agent and the electrode material is critical. The reducing agent should efficiently reduce QI without being directly oxidized at the applied electrode potential, which would cause a high background current. nih.gov

Several redox cycling systems have been developed:

Hydrazine-based Cycling: Hydrazine has been used as a reducing agent to cycle 4-AP on indium tin oxide (ITO) electrodes modified with a ferrocenyl-tethered dendrimer. capes.gov.br This system achieved a very low detection limit for mouse IgG (100 fg/mL), which was four orders of magnitude lower than without redox cycling. capes.gov.br

NADH-based Cycling: Nicotinamide adenine (B156593) dinucleotide (NADH) has been employed for redox cycling on modified gold electrodes. nih.gov This is notable because it can be achieved without the need for a second enzyme like diaphorase. nih.gov By using a self-assembled monolayer of long-chain thiols, the background current from direct NADH oxidation at the gold electrode was significantly suppressed, enabling a detection limit of 1 pg/mL for mouse IgG. nih.gov

TCEP-based Cycling: Tris(2-carboxyethyl)phosphine (TCEP) has been shown to enable fast redox cycling with a very low anodic current at an ITO electrode, making it another effective reducing agent for this purpose. mdpi.com

These redox cycling strategies, by amplifying the signal from the enzymatically produced 4-AP, are instrumental in pushing the detection limits of immunoassays into the femtogram and even attogram range. acs.orgcapes.gov.br

The miniaturization of electrodes to the micro- and nanoscale offers distinct advantages for electrochemical assays, including those based on 4-APP. Microelectrodes and nanoelectrodes lead to enhanced mass transport, lower charging currents, and the ability to perform measurements in very small volumes, making them ideal for high-throughput and highly sensitive analyses. acs.orgacs.org

Interdigitated array (IDA) electrodes are a prominent example of microelectrode application. An IDA consists of two independently addressable, comb-shaped microelectrodes placed in close proximity. This geometry is perfectly suited for redox cycling. researchgate.net In a 4-APP-based assay, one set of electrodes can be poised at a potential to oxidize the enzymatically generated 4-AP to QI, while the other set is held at a potential to reduce QI back to 4-AP. researchgate.net The product of one electrode diffuses rapidly to the adjacent electrode to be converted back to the starting material, establishing a highly efficient redox cycle and generating a greatly amplified, steady-state current. This approach has been successfully used for the sensitive detection of enzyme activity. acs.org

The use of ultramicroelectrode arrays has enabled the electrical detection of viral DNA with high sensitivity. acs.org In this system, oligonucleotide capture probes are immobilized on gold microelectrodes. After hybridization and labeling with ALP, the addition of 4-APP generates 4-AP, which is detected via signal-enhancing redox cycling, leading to localized and position-specific current signals. acs.org

Furthermore, addressable microelectrode arrays have been developed for high-throughput electrochemical imaging. acs.org A device with a 10x10 array of addressable detection points was used to image spots of alkaline phosphatase. acs.org The enzymatic reaction with 4-APP produced 4-AP, which was detected via redox cycling using a ferricyanide/ferrocyanide couple, allowing for the rapid collection of electrochemical responses at 100 individual points. acs.org A simple platinum wire microelectrode, functionalized with chitosan, was used to develop a compact and sensitive ELISA for estradiol, achieving a detection limit of 2.7 x 10⁻¹ pg/mL. researchgate.net

Redox Cycling Mechanisms in Ultrasensitive Biosensors

Optical Sensing Strategies Employing this compound

In addition to its electrochemical properties, the product of 4-APP hydrolysis, 4-aminophenol (B1666318) (4-AP), can participate in reactions that produce colored or fluorescent products. This dual utility makes 4-APP a valuable substrate for developing optical sensing platforms, which are widely used due to their operational simplicity and the availability of standard instrumentation like spectrophotometers and fluorometers. nih.govmdpi.com

Chromogenic Assays: These assays, often employed in Enzyme-Linked Immunosorbent Assay (ELISA) formats, rely on the generation of a colored product that can be quantified by measuring its absorbance. nih.gov While 4-APP itself doesn't produce a colored product upon hydrolysis, the resulting 4-AP can be used to induce color changes through subsequent reactions. For example, the reducing properties of 4-AP can be harnessed to reduce metal ions or other molecules, leading to a color change. nih.govsci-hub.se In one strategy, ALP catalyzes the conversion of 4-APP to 4-AP, which then reduces Ag⁺ ions to metallic silver, causing the silver to deposit on gold nanobipyramids (AuNBPs). sci-hub.se This deposition leads to a visible color change, providing a basis for a colorimetric assay. sci-hub.se

A particularly interesting development is a chromogenic assay based on the interaction between diethanolamine (B148213) (DEA) and 4-aminophenol (4-AP). researchgate.netacs.org It was discovered that in the presence of water, DEA and 4-AP interact to form a colored product. acs.org This finding allowed for the development of a novel colorimetric assay for ALP activity that uses 4-APP as the substrate and DEA as both the buffer and a chromogenic reagent. This APP/DEA-based method was reported to be comparable or even superior in sensitivity to the conventional p-nitrophenyl phosphate (B84403) (pNPP) assay, especially for low levels of ALP activity. acs.org

Fluorometric Assays: Fluorescence-based assays offer potentially higher sensitivity compared to colorimetric methods. mdpi.com Similar to chromogenic assays, fluorometric strategies involving 4-APP rely on the enzymatic product, 4-AP, to trigger the generation of a fluorescent signal. For instance, 4-AP produced by ALP can react with other reagents to form fluorescent nanoparticles. mdpi.com In one such scheme, 4-AP reacts with N-[3-(trimethoxysilyl)propyl]ethylenediamine and ethylenediamine (B42938) to create fluorescent silicon-containing nanoparticles and polymer carbon dots, respectively. mdpi.com The intensity of the resulting fluorescence is proportional to the initial amount of analyte, enabling ultrasensitive detection. mdpi.com

| Assay Type | Principle | Analyte Example | Reference |

| Chromogenic | 4-AP reduces Ag⁺, causing deposition on AuNBPs and a color change. | Prostate-Specific Antigen (PSA) | sci-hub.se |

| Chromogenic | 4-AP interacts with diethanolamine (DEA) to form a colored product. | Alkaline Phosphatase (ALP) | researchgate.netacs.org |

| Fluorometric | 4-AP reacts to form fluorescent silicon-containing nanoparticles or polymer carbon dots. | Immunoglobulin G (IgG) | mdpi.com |

Integration with Quantum Dots for Photoelectrochemical Sensing

A novel approach for the detection of this compound involves its use as a substrate in a photoelectrochemical sensor system integrated with quantum dots (QDs). nih.gov This type of sensor leverages the unique photophysical properties of QDs to create a light-dependent sensing mechanism.

The core principle of this biosensor is the enzymatic conversion of this compound by alkaline phosphatase (ALP) into 4-aminophenol (4-AP). nih.gov This product, 4-AP, is electrochemically active and can be oxidized. The sensor is constructed by modifying a gold electrode with a layer of QDs. nih.gov When the electrode is illuminated, the QDs become photo-excited, enabling the transfer of electrons and allowing for the oxidation of 4-AP at a specific applied potential. nih.gov

In the absence of illumination, no electron transfer occurs, and thus the 4-AP generated from the enzymatic reaction cannot be detected. nih.gov The resulting photocurrent generated during illumination is directly proportional to the concentration of 4-AP, which in turn correlates with the activity of the ALP enzyme and the initial concentration of the this compound substrate. nih.gov This light-switching capability provides excellent control over the sensor's activity. Researchers have demonstrated that this system can detect 4-APP in concentrations ranging from 25 µM to 1 mM. nih.gov The enzymatic reaction follows Michaelis-Menten kinetics, confirming the biocatalytic nature of the detection scheme. nih.gov

| Component | Function in Photoelectrochemical Sensor |

| This compound (pAPP) | Substrate for the enzyme alkaline phosphatase (ALP). nih.gov |

| Alkaline Phosphatase (ALP) | Biocatalyst that hydrolyzes pAPP to produce 4-aminophenol (4-AP). researchgate.net |

| Quantum Dots (QDs) | Act as a photosensitive layer; upon illumination, they facilitate electron transfer for the oxidation of 4-AP. nih.gov |

| Gold Electrode | Conductive surface for QD immobilization and electrochemical measurement. nih.gov |

| Light Source | Triggers the photo-activity of the QDs, acting as an "on" switch for the sensor. nih.gov |

| 4-Aminophenol (4-AP) | The electroactive product of the enzymatic reaction that is detected via oxidation, generating a photocurrent. nih.gov |

Ratiometric Fluorescence Biosensor Design

Ratiometric fluorescence biosensors offer enhanced accuracy and reliability by measuring the ratio of fluorescence intensities at two different wavelengths, which minimizes interference from environmental factors. semanticscholar.org In the context of this compound, such a biosensor can be designed to detect the activity of alkaline phosphatase (ALP).

The design principle involves using the enzymatic hydrolysis of this compound to 4-aminophenol as the trigger for a change in the fluorescence signal. A ratiometric system could be constructed using a combination of a reference fluorophore, whose emission is stable, and a sensing fluorophore that is modulated by the enzymatic reaction product, 4-aminophenol.

For instance, a ternary system involving carbon dots (CDs) and another fluorescent molecule could be employed. acs.org In a hypothetical design, the fluorescence of the CDs might be initially quenched. The generation of 4-aminophenol from the ALP-catalyzed hydrolysis of this compound could then interact with the system to restore the fluorescence of the CDs or alter the fluorescence of the second molecule. acs.org The change in the ratio of the two emission intensities would then provide a quantitative measure of ALP activity, and consequently, the consumption of the this compound substrate. This approach has been successfully used for detecting ALP with other substrates, achieving detection limits in the mU/mL range. acs.org

Key Features of a 4-APP Based Ratiometric Biosensor:

Enzymatic Trigger: Utilizes the specific hydrolysis of 4-APP by ALP.

Dual-Emission Signal: Measures the ratio of two fluorescence intensities, enhancing sensitivity and reducing background noise. semanticscholar.org

High Selectivity: The specificity of the enzyme for its substrate ensures that the sensor responds selectively to the target reaction. acs.org

Chromatographic and Spectroscopic Characterization in Research

The synthesis and use of this compound in research necessitate rigorous analytical characterization to ensure its identity, purity, and concentration. A suite of chromatographic and spectroscopic techniques is routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. It is primarily used to monitor the progress of its synthesis and to assess the purity of the final product.

In a typical application, reversed-phase HPLC would be used. This technique separates compounds based on their hydrophobicity. This compound, being a polar molecule containing both an amine and a phosphate group, can be effectively separated from less polar starting materials or more polar impurities. The primary product of its enzymatic or chemical hydrolysis, 4-aminophenol, is less polar than the parent phosphate compound and can be easily resolved and quantified.

A standard HPLC setup for this analysis would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector set to one of the absorbance maxima of this compound (e.g., 292 nm). caymanchem.com By running samples at various time points during a reaction, the consumption of reactants and the formation of 4-APP can be tracked. For purity analysis, the area of the 4-APP peak is compared to the total area of all peaks in the chromatogram, with high-purity samples expected to be >99%.

| Parameter | Typical Condition for 4-APP Analysis |

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 Silica Column |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate or acetate) and Acetonitrile/Methanol |

| Detector | UV-Vis Detector |

| Wavelength | 233 nm or 292 nm caymanchem.com |

| Application | Reaction monitoring, Purity assessment, Quantification |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound and its synthetic precursors. arkat-usa.org A combination of different NMR experiments provides a complete picture of the molecule's atomic connectivity.

¹H NMR: Proton NMR confirms the presence and arrangement of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring. The splitting pattern of these signals (typically two doublets) would confirm the para-substitution pattern. Signals for the amine (-NH₂) protons would also be visible. arkat-usa.org

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum would display signals for the four distinct carbons of the phenyl ring, including the carbon atom bonded to the phosphate group, which would show coupling to the phosphorus atom. ox.ac.uk

³¹P NMR: As this compound contains a phosphorus atom, ³¹P NMR is exceptionally useful. It provides a single, sharp signal in a chemical shift region characteristic of phosphate esters, confirming the presence and chemical environment of the phosphate group. torvergata.it

2D NMR (e.g., HMBC, HSQC): Two-dimensional NMR experiments are used to establish correlations between different nuclei. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum, for example, would show correlations between the aromatic protons and the carbon atom attached to the phosphate group, definitively linking the phosphate ester to the aminophenyl ring. ox.ac.uk

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate ions of the intact molecule with minimal fragmentation.

In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. The measured mass-to-charge ratio (m/z) is compared to the theoretical value for this compound (C₆H₈NO₄P), which has a monoisotopic mass of approximately 189.019 Da. nih.gov

High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy (to several decimal places), which allows for the unambiguous determination of the elemental formula, confirming that the synthesized compound is indeed this compound.

Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, a major fragmentation pathway would be the loss of the phosphate group (as HPO₃ or H₂PO₄⁻), providing further evidence for the correct structure.

UV-Visible Spectrophotometry for Concentration Determination and Reaction Progression Monitoring

UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of this compound in solution and for monitoring the progress of reactions in which it is consumed or produced. ucdavis.edu This technique is based on the principle that molecules absorb light at specific wavelengths. This compound exhibits absorbance maxima at 203, 233, and 292 nm. caymanchem.com

To determine the concentration of a pure sample, the Beer-Lambert law is applied (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant for the compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration. researchgate.net A calibration curve is first created by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.netslideshare.net

This method is also highly effective for monitoring enzymatic assays. The hydrolysis of this compound to 4-aminophenol by alkaline phosphatase can be continuously monitored by tracking the change in absorbance over time. One could either monitor the decrease in absorbance at 292 nm as the substrate is consumed or, more commonly, monitor the appearance of the product, 4-aminophenol, at its own characteristic absorbance wavelength. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to describe the electronic structure and predict the reactivity of molecules. numberanalytics.comtaylor.edu Methods such as Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3 can model molecular geometries, charge distributions, and reaction energetics. cyberleninka.rukoreascience.kr These calculations are fundamental to understanding the behavior of 4-aminophenylphosphate, from its acidic properties to its role as an enzyme substrate. cyberleninka.ru

The pKa value, or acid dissociation constant, is a critical parameter that determines the protonation state of a molecule in a given environment and influences its solubility, reactivity, and interaction with biological targets. mrupp.info Quantum chemical calculations can predict pKa values by computing the Gibbs free energy change of the deprotonation reaction. kyushu-u.ac.jp This is typically done using a thermodynamic cycle that involves calculating the energies of the protonated and deprotonated species in both the gas phase and in solution, with the solvent effects being accounted for by continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). kyushu-u.ac.jppeerj.com

For this compound, two main ionizable groups exist: the phosphate (B84403) group and the amino group. Theoretical methods can determine the free energy of each possible protonation state to predict their relative populations at different pH values. While specific quantum chemical studies predicting the pKa of this compound are not prominent in the literature, the established methodologies are readily applicable. An isodesmic reaction approach, where the pKa is computed relative to a similar, well-characterized reference compound, is a common strategy to improve accuracy. peerj.com

Table 1: Theoretical Approaches for pKa Prediction

| Method | Description | Key Features |

|---|---|---|

| Quantum Mechanics (QM) with Continuum Solvation | The electronic structure of the solute is calculated using QM (e.g., DFT), while the solvent is modeled as a continuous medium with a specific dielectric constant. kyushu-u.ac.jppeerj.com | Balances computational cost and accuracy; widely used for pKa prediction of various molecules. |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | The reactive center (e.g., the phosphate group) is treated with high-level QM, while the rest of the system (including explicit solvent molecules) is treated with classical MM force fields. | Provides a more detailed description of specific solute-solvent interactions, such as hydrogen bonds. |

| Ab Initio Molecular Dynamics (AIMD) | This method simulates the dynamic behavior of the molecule and its explicit solvent environment, with forces calculated "on the fly" using electronic structure theory. kyushu-u.ac.jp | Highly accurate but computationally very expensive; capable of capturing complex solvent reorganization and proton transfer events. |

This compound is a common substrate for enzymes like alkaline phosphatase (AP) and protein tyrosine phosphatases (PTP1B), which catalyze the hydrolysis of the phosphate ester bond to produce 4-aminophenol (B1666318) and inorganic phosphate. rsc.orgresearchgate.netcaymanchem.com Understanding the transition state (TS) of this reaction is key to explaining the catalytic power of these enzymes. nih.gov

Computational studies, often using combined QM/MM methods, have been performed on the enzymatic hydrolysis of phosphate monoesters, a class to which this compound belongs. nih.govnih.gov These analyses reveal that the reaction proceeds through a concerted, SN2-like mechanism. nih.gov The nature of the transition state can be described as "associative-like" (tight) or "dissociative-like" (loose), depending on the extent of bond formation to the incoming nucleophile (e.g., a serine residue in the enzyme) versus bond cleavage to the leaving group (4-aminophenol). nih.gov

For substrates with poor leaving groups (i.e., those with high pKa values), the transition state is predicted to be "looser," with substantial cleavage of the phosphorus-leaving group bond. nih.gov Given that 4-aminophenol is a relatively poor leaving group, the transition state for the hydrolysis of this compound is expected to have a more dissociative character, with a significant decrease in the bond order between the phosphorus atom and the oxygen of the leaving group. nih.gov QM/MM calculations indicate that active site residues, such as a conserved arginine (R166 in E. coli AP), play a crucial role by stabilizing the accumulating negative charge on the phosphoryl oxygens in the transition state. nih.gov

Table 2: Characteristics of Enzymatic Phosphate Ester Hydrolysis Transition States

| Feature | Description | Relevance to this compound |

|---|---|---|

| Mechanism | Concerted SN2-like phosphoryl transfer. nih.gov | The reaction involves a single kinetic step without a stable intermediate. |

| TS Character | Ranges from tight (associative-like) to loose (dissociative-like). nih.gov | With a relatively poor leaving group, the TS is expected to be loose. nih.gov |

| Bond Orders | The P-Oleaving group bond is significantly broken at the TS. nih.gov | The bond to the 4-aminophenol oxygen is mostly cleaved in the TS. |

| Charge Distribution | Negative charge builds on the non-bridging phosphoryl oxygens. nih.gov | This charge is stabilized by hydrogen bonds from active site residues like arginine. nih.gov |

Prediction of pKa Values and Protonation States

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. youtube.com For this compound, MD simulations are invaluable for studying its behavior in solution and its binding within an enzyme's active site.

To understand how this compound is recognized and processed by an enzyme, molecular docking and binding energy calculations are performed. Docking predicts the preferred orientation of the substrate when bound to the enzyme's active site. Following docking, MD simulations can be used to refine the binding pose and calculate the binding free energy, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Studies on enzymes such as intestinal alkaline phosphatase have used molecular docking and simulations to characterize the binding of substrates, including this compound. nih.gov These simulations identify key interactions, such as hydrogen bonds and electrostatic interactions, that anchor the substrate in the active site. For example, the negatively charged phosphate group of this compound is a key recognition motif, often interacting with positively charged residues like arginine or zinc ions in the active site of alkaline phosphatase. rsc.orgnih.gov In protein tyrosine phosphatases, the phosphate group is similarly recognized by a conserved "P-loop" containing arginine.

Table 3: Example Interacting Residues in Enzyme-Substrate Complexes

| Enzyme | Substrate | Key Interacting Residues (Hypothetical/Example) | Interaction Type |

|---|---|---|---|

| Alkaline Phosphatase | This compound | Arg166, Zn2+ ions, Ser102 | Electrostatic (Phosphate), Coordination (Phosphate), Covalent (Nucleophilic Attack) nih.gov |

MD simulations can reveal the conformational flexibility of this compound and the dynamic nature of its interaction with both the enzyme and surrounding solvent molecules. youtube.com The solvent, primarily water in biological systems, plays a crucial role by forming a hydration shell around the substrate and mediating its entry into the enzyme's active site. acs.org

Simulations have been used to monitor the conformational changes in enzymes like intestinal alkaline phosphatase upon binding of this compound. nih.gov These studies can capture the dynamics of the enzyme-substrate (Michaelis) complex, including the precise positioning of the substrate for catalysis and the movement of flexible loops that may close over the active site. nih.gov The simulations also provide insight into how water molecules are organized within the active site and how they are displaced or participate in the reaction, for instance, in the second step of hydrolysis where the phosphorylated enzyme intermediate is itself hydrolyzed. nih.gov

Ligand-Enzyme Docking and Binding Energy Calculations

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and drug design that relates the chemical structure of a compound to its biological activity. numberanalytics.comslideshare.net By systematically creating and testing derivatives of a lead compound, researchers can identify which structural features are essential for activity (the pharmacophore) and which can be modified to improve properties like potency or selectivity. technologynetworks.com

While specific, extensive SAR studies on this compound derivatives are not widely published, the principles of SAR can be readily applied. An SAR study on this compound would involve synthesizing derivatives with modifications at various positions and evaluating their activity as an enzyme substrate (e.g., measuring the rate of hydrolysis by alkaline phosphatase). Potential modifications could include:

Substituents on the phenyl ring: Adding electron-withdrawing or electron-donating groups at different positions to alter the electronic properties and pKa of the leaving group.

Alterations to the phosphate group: Replacing an oxygen with sulfur (thiophosphate) or other groups to probe the importance of the phosphate moiety in enzyme recognition and catalysis.

The results of such a study would allow for the construction of an SAR model, which could be qualitative or developed into a quantitative structure-activity relationship (QSAR) model using computational descriptors. researchgate.netnih.gov

Table 4: Illustrative SAR for Hypothetical this compound Derivatives

| Modification | Position | Example Substituent | Expected Effect on Activity (e.g., Hydrolysis Rate) | Rationale |

|---|---|---|---|---|

| Ring Substitution | Ortho to -OH | -NO2 (electron-withdrawing) | Increase | Stabilizes the negative charge on the phenolate (B1203915) leaving group, making it a better leaving group. |

| Ring Substitution | Ortho to -NH2 | -CH3 (bulky, electron-donating) | Decrease | Potential steric hindrance in the enzyme's binding pocket. |

| Amine Modification | N-acetyl | -C(O)CH3 | Decrease | Removes a hydrogen bond donor and increases steric bulk, potentially disrupting binding. |

Advanced Research Applications and Methodological Innovations

4-Aminophenylphosphate as a Research Probe and Reporter Substrate

This compound is widely utilized as a reporter substrate, primarily for the enzyme alkaline phosphatase (ALP). caymanchem.com The core principle of its function lies in its enzymatic hydrolysis. In its phosphate (B84403) ester form, 4-APP is electrochemically inactive. acs.orgmdpi.com However, upon catalysis by ALP, it is converted into 4-aminophenol (B1666318) (pAP), a product that is readily oxidized and thus electrochemically detectable. harvard.eduresearchgate.net This conversion forms the basis for highly sensitive detection methods in various research applications.

Utilization in Enzyme-Linked Immunosorbent Assays (ELISA)

The conversion of 4-APP to an electroactive product is particularly valuable in the context of electrochemical enzyme-linked immunosorbent assays (e-ELISA). biosynth.com In this technique, ALP is used as a label for antibodies. mdpi.com When a target analyte is captured in the assay, the bound ALP-conjugated antibody catalyzes the hydrolysis of the 4-APP substrate. harvard.edu The resulting 4-aminophenol can be quantified using electrochemical methods like amperometry or voltammetry, with the generated electrical signal being proportional to the concentration of the analyte. harvard.eduresearchgate.net This method has been successfully employed for the sensitive detection of various biomarkers, including tumor necrosis factor-alpha (TNF-α) in serum. sigmaaldrich.comdv-expert.org

Research has compared the performance of 4-APP with other substrates for ALP in immunosensor development. A comparative study investigated 4-aminophenyl phosphate (pAPP) and ascorbic acid 2-phosphate (AAP) using various electrode materials. The findings indicated that the product of pAPP hydrolysis, p-aminophenol (pAP), required significantly lower potentials for detection and produced higher signals across all tested electrodes, including platinum, gold, glassy carbon, and screen-printed electrodes. researchgate.net

Table 1: Comparative Performance of ALP Substrates for Immunosensors[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9YxxOIN0YPLMCK1LMFGT5AKaTzGnQ4kBCcnD1ABNiuL6tgSVQ5sLo35FIPzHELCUHgS3V2Bf4GWM1c3Ib-BSOyPj3d6TJjGevz2kKEYlAPNgyxwAQoUMVZsQplVsQTPKhNM6BpY_6Bv1EvDiySIuvjnZc2bba7lRb-b9-s8x3_Uk4oQEnHD2tS1ZMvPOxT-t6uj8rK4TcCTVowTPZATX24XukmhwML4BSMramIBwClkZXcBi1zXSl6Zodit0JPzaUKx9HML6GebZTuUQIcDP_XvMviNDdNl_UM5Ecj7fk7EN5bx3KWviX4h0XE0wobsMSLILktL--XcAFVeaTwV4%3D)]| Substrate | Enzymatic Product | Key Research Finding | Electrode Materials Tested |

|---|---|---|---|

| 4-Aminophenyl phosphate (pAPP) | p-Aminophenol (pAP) | Required significantly lower detection potentials and yielded higher signals. | Platinum, Gold, Glassy Carbon, Screen-Printed Electrodes |

| Ascorbic acid 2-phosphate (AAP) | Ascorbic Acid (AA) | Generated lower signals at higher required potentials compared to pAPP. | Platinum, Gold, Glassy Carbon, Screen-Printed Electrodes |

Application in Cell-Based Enzyme Activity Assays

The principle of using 4-APP to measure ALP activity extends to cell-based assays and the analysis of biological samples. nih.gov Researchers have developed sensitive ALP activity assays using 4-APP as the substrate, demonstrating their applicability for determining enzyme levels in biological fluids. nih.gov Furthermore, electrochemical sensors have been designed specifically for the detection of 4-APP, where the sensor response is modulated by the enzymatic activity of ALP. nih.gov Such systems can quantify ALP released from cells or present in a cellular environment, providing a method to monitor cellular processes or pathological conditions associated with abnormal ALP levels. The enzymatic activity can be described by Michaelis-Menten kinetics, allowing for quantitative analysis. nih.gov

Development of Enzyme Activity Imaging Probes

A significant innovation in research is the development of probes that can image enzyme activity with high spatial resolution within tissues or whole organs. While direct use of 4-APP for this purpose is less common, the underlying principle has inspired advanced probe design. For instance, researchers have created a probe for a different enzyme, aminopeptidase (B13392206) N (APN), that consists of a fluorescent dye, an amino acid recognized by the enzyme, and a crucial "anchoring unit". eurekalert.org When the enzyme is active in a tissue, it cleaves the amino acid, which activates the anchoring unit. eurekalert.org This anchor then covalently attaches the fluorescent dye to nearby proteins in the tissue structure. eurekalert.org This prevents the probe from being washed away during tissue clearing procedures, enabling high-resolution, three-dimensional imaging of enzyme activity within a whole, transparent organ. eurekalert.org This methodological framework provides a blueprint for developing similar activatable, anchoring probes based on a this compound core to visualize phosphatase activity in 3D.

Engineering of Functional Materials and Surfaces

Beyond its role in bioassays, this compound is a valuable molecule for the bottom-up engineering of functional materials and the modification of surfaces at the molecular level.

Electrografting for Surface Modification and Electrofunctionalization

Electrografting is a powerful technique for covalently modifying conductive surfaces, and this compound has been successfully used for this purpose. researchgate.net The process typically involves the in situ generation of a diazonium derivative from the amino group of 4-APP, followed by its electrochemical reduction. nih.govmdpi.comsemanticscholar.org This reduction creates highly reactive aryl radicals that form strong covalent bonds with the electrode surface, such as glassy carbon (GC). mdpi.comsemanticscholar.org This method creates a thin, robust organic layer of phenyl phosphate moieties on the surface. mdpi.com

This surface modification serves multiple purposes. The immobilized phenyl phosphate layer alters the surface's chemical and electrochemical properties. nih.govsemanticscholar.org It has been used as a template for the subsequent electrochemical growth of palladium (Pd) and cobalt (Co) nanoparticles, creating hybrid materials with enhanced electrocatalytic activity for the hydrogen evolution reaction (HER). nih.govmdpi.com

Table 2: Research Findings on Electrografting of this compound[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEtNjqwLmsS1GWFqy80jHyNbC5vUTrYQgK3ODu8mQvkBYh1nLZnbBAMXbnyMP_Hac0SdmtgEJ3XicQMk9MLL0st1Vkvo8WUWM5kivdTyMEmebD3EMakKWSlR4KoW7dri0Jmts%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHweJUnbicxjW3DDhWMi5FJF5WCizEl7qM8LtRV3YfIOqwbHWcr5JmOjs_vBtthGv32Lz0v44UfbM-K_Kup6xpqEXUPjoaE9slrUhyJVpORc5SGRmqbytQnTo-fF3AEW5W4)]| Parameter | Description |

|---|---|

| Molecule | 4-Aminophenyl phosphate monosodium salt |

| Method | Electrochemical grafting via in situ generation of diazonium derivatives. |

| Substrate | Glassy Carbon (GC) Electrode |

| Primary Objective | Immobilize a phenyl phosphate organic layer to modify surface properties. |

| Subsequent Application | Served as a platform for electrodeposition of Palladium (Pd) and Cobalt (Co) nanoparticles. |

| Outcome | The resulting hybrid materials (e.g., GC/Ph-PO₄/Pd) showed enhanced electrocatalytic performance for the hydrogen evolution reaction (HER). |

Integration into Supramolecular Assemblies and Frameworks

Derivatives of this compound serve as versatile building blocks in supramolecular chemistry for the self-assembly of complex, three-dimensional structures. A notable example is the use of the pro-ligand tris(4-aminophenyl)phosphate. This molecule, featuring three aminophenyl arms extending from a central phosphate group, can be used in sub-component self-assembly processes. researchgate.net

In one study, tris(4-aminophenyl)phosphate was combined with 2-pyridinecarboxaldehyde (B72084) and iron(II) ions. researchgate.net This reaction led to the spontaneous formation of a large, tetrahedral [Fe₄L₄]⁸⁺ cage structure. researchgate.net A key feature of this supramolecular assembly is the orientation of the phosphate P=O groups, which can point either into or out of the cage's central cavity. This adaptability allows the cage to encapsulate a diverse range of guest molecules, including anions, neutral species, and even cations, demonstrating its "chameleonic" nature. researchgate.netorcid.org Other research has explored how different substitutions on the aminophenylphosphate core can lead to the formation of various 1-D chains and 3-D frameworks, highlighting the tunability of these systems. researchgate.net

Table of Mentioned Compounds

Immobilization Strategies for Biocatalysis and Sensing

The utility of this compound (pAPP) in advanced research, particularly in the development of biosensors and biocatalytic systems, is intrinsically linked to the effective immobilization of enzymes that catalyze its hydrolysis, most notably alkaline phosphatase (ALP). Immobilization, the process of attaching a biocatalyst to a solid support, is crucial for creating stable, reusable, and sensitive analytical devices. abechem.comscience.gov Various strategies have been developed to confine ALP to electrode surfaces for the electrochemical detection of the pAPP-to-4-aminophenol (pAP) conversion.

Covalent bonding is a robust method that creates a stable link between the enzyme and the support material. abechem.com Researchers have successfully immobilized ALP and other enzymes onto conductive polymers that are electrochemically deposited on screen-printed carbon electrodes (SPCEs). nih.govmdpi.com For instance, carbonyl-functionalized polymers such as poly-vanillin, poly-trans-cinnamaldehyde, and poly-4-hydroxybenzaldehyde have been used as supports. nih.govmdpi.com The enzyme's amine groups react with the polymer's carbonyl groups to form a Schiff base, effectively tethering the enzyme to the electrode surface. nih.gov This direct covalent attachment helps to maintain the enzyme's catalytic activity while ensuring its proximity to the signal transducer. nih.gov

Another widely used approach involves the use of nanomaterials to enhance sensor performance. Gold nanoparticles (AuNPs) are frequently employed due to their high surface-area-to-volume ratio, biocompatibility, and ability to facilitate electron transfer. mdpi.com In many immunosensor designs, AuNPs are deposited on an electrode surface, and antibodies or enzymes like ALP are then attached to the nanoparticles. abechem.commdpi.commdpi.com This not only increases the amount of immobilized enzyme but also amplifies the electrochemical signal generated from the hydrolysis of pAPP. mdpi.com